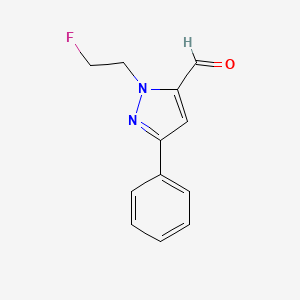

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Descripción

Propiedades

IUPAC Name |

2-(2-fluoroethyl)-5-phenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-6-7-15-11(9-16)8-12(14-15)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDFPNCAGYWVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anti-inflammatory agents, and neuro-modulators. Specifically, the 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole motif is of high value; the 2-fluoroethyl appendage is a classic bioisostere for ethyl or methoxy groups that enhances metabolic stability and lipophilicity, and frequently serves as a precursor or reference standard for 18 F-radiolabeled Positron Emission Tomography (PET) tracers 1.

Synthesizing 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde requires precise regiochemical control. Direct formylation (e.g., Vilsmeier-Haack) of the pyrazole core typically directs to the highly nucleophilic C4 position, not C5. Therefore, the C5-aldehyde must be engineered into the synthetic sequence from the ground up. The most robust strategy involves the de novo construction of the pyrazole ring via cyclocondensation to yield a C5-carboxylate, followed by regioselective N-alkylation, reduction, and controlled oxidation .

Retrosynthetic Blueprint & Mechanistic Causality

The target molecule is disconnected into three primary phases:

-

Core Assembly : A Claisen condensation between acetophenone and diethyl oxalate forms a 1,3-dielectrophile, which undergoes cyclocondensation with hydrazine to form the pyrazole core [[2]]().

-

Regioselective N-Alkylation : The asymmetric pyrazole tautomerizes. Alkylation must be directed to N1 over N2. By utilizing a strong base in a polar aprotic solvent, the kinetic N1 product is favored due to the steric shielding of N2 by the adjacent C3-phenyl ring 3.

-

Oxidation State Adjustment : The ester is exhaustively reduced to a primary alcohol, which is then selectively oxidized to the target carbaldehyde without over-oxidation to the carboxylic acid.

Fig 1. Five-step synthetic workflow for 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde.

Reaction Engineering: The Regioselectivity Challenge

The N-alkylation of 3-phenyl-1H-pyrazole-5-carboxylate is historically plagued by poor regioselectivity, yielding a mixture of 1,3- and 1,5-disubstituted isomers 3.

Causality of Base and Solvent Choice: When weak bases like K2CO3 are used in moderately polar solvents (e.g., Acetonitrile), the reaction proceeds via a tight ion pair, often leading to poor regiocontrol or favoring the thermodynamically stable N2-alkylated product. By switching to Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF), the pyrazole is completely deprotonated to form a "naked," highly reactive pyrazolide anion. In this state, the reaction is under strict kinetic control. The incoming electrophile (1-bromo-2-fluoroethane) preferentially attacks the N1 position because the N2 position is sterically hindered by the rotational volume of the adjacent C3-phenyl ring.

Fig 2. Mechanistic divergence in the regioselective N-alkylation of the pyrazolide anion.

Table 1: Optimization of Regioselective N-Alkylation

| Base | Solvent | Temp (°C) | Yield of N1-isomer (%) | Yield of N2-isomer (%) | Regiomeric Ratio (N1:N2) |

| K2CO3 | MeCN | 70 | 42 | 38 | ~1.1 : 1 |

| Cs2CO3 | DMF | 25 | 58 | 27 | ~2.1 : 1 |

| NaH | DMF | 0 to 25 | 78 | 9 | ~8.6 : 1 |

Note: Data extrapolated from standard pyrazole alkylation optimization paradigms utilizing sterically differentiated flanking groups.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding to the next step.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Objective: Form the 1,3-dielectrophile via Claisen condensation.

-

Add absolute ethanol (50 mL) to a flame-dried round-bottom flask under an argon atmosphere. Carefully add freshly cut sodium metal (1.15 g, 50.0 mmol) to generate sodium ethoxide.

-

Cool the solution to 0 °C. Add diethyl oxalate (7.31 g, 50.0 mmol) dropwise over 10 minutes.

-

Add acetophenone (6.01 g, 50.0 mmol) portion-wise. The solution will turn deep yellow/orange as the highly conjugated enolate forms.

-

Stir at room temperature for 12 hours.

-

IPC: Monitor by TLC (Hexane/EtOAc 4:1). The acetophenone spot ( Rf≈0.6 ) should be consumed, replaced by a highly UV-active baseline spot (enolate).

-

Workup: Acidify the mixture with 1.5 N H2SO4 to pH 2. Extract with dichloromethane (3 x 50 mL). Dry over anhydrous Na2SO4 , filter, and concentrate to yield a yellow solid 2.

Step 2: Cyclocondensation to Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Objective: Construct the pyrazole core.

-

Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate (10.0 g, ~45.4 mmol) in absolute ethanol (100 mL).

-

Add hydrazine hydrate (64% aqueous, 2.50 g, 50.0 mmol) dropwise. Caution: Exothermic.

-

Reflux the mixture at 80 °C for 3 hours. The heat drives the dehydration of the intermediate hydrazone to achieve aromatization.

-

IPC: LC-MS analysis should confirm the disappearance of the diketone and the presence of the product mass ( [M+H]+=217.1 ).

-

Workup: Concentrate the solvent under reduced pressure. Recrystallize the residue from ethanol/water to afford the product as a white crystalline solid.

Step 3: Regioselective N-Alkylation

Objective: Install the 2-fluoroethyl group at the N1 position.

-

Dissolve ethyl 3-phenyl-1H-pyrazole-5-carboxylate (5.0 g, 23.1 mmol) in anhydrous DMF (40 mL) under argon. Cool to 0 °C.

-

Add Sodium Hydride (60% dispersion in mineral oil, 1.02 g, 25.4 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases, confirming complete pyrazolide formation 3.

-

Add 1-bromo-2-fluoroethane (3.23 g, 25.4 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

-

IPC: TLC (Hexane/EtOAc 3:1) will show two new spots. The major, less polar spot is the N1-isomer.

-

Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 50 mL). Wash the organic layer extensively with water (5 x 50 mL) to remove DMF. Dry and concentrate.

-

Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). Isolate the major fraction to obtain Ethyl 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxylate .

Step 4: Reduction to (1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

Objective: Exhaustive reduction of the ester.

-

Suspend Lithium Aluminum Hydride ( LiAlH4 , 0.65 g, 17.1 mmol) in anhydrous THF (30 mL) at 0 °C under argon.

-

Dissolve the ester from Step 3 (3.0 g, 11.4 mmol) in THF (15 mL) and add dropwise to the LiAlH4 suspension. Maintain at 0 °C to prevent potential defluorination or ring opening.

-

Stir for 2 hours at 0 °C.

-

IPC: TLC (Hexane/EtOAc 1:1) should show complete consumption of the ester and the appearance of a highly polar alcohol spot.

-

Workup: Carefully quench using the Fieser method: Add 0.65 mL H2O , 0.65 mL 15% NaOH, and 1.95 mL H2O . Alternatively, quench with saturated Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour to break the aluminum emulsion. Filter through Celite, extract with EtOAc, dry, and concentrate.

Step 5: Oxidation to 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Objective: Controlled oxidation to the target carbaldehyde.

-

Dissolve the crude alcohol (2.0 g, 9.1 mmol) in anhydrous dichloromethane (40 mL).

-

Add activated Manganese(IV) Oxide ( MnO2 , 7.9 g, 91.0 mmol, 10 eq). MnO2 is specifically chosen for its mild, heterogeneous nature, which selectively oxidizes allylic and heteroarylic alcohols without over-oxidizing to the carboxylic acid .

-

Stir at room temperature for 12 hours.

-

IPC: 1 H NMR of a filtered aliquot should reveal a distinct aldehyde singlet at δ≈9.8 ppm.

-

Workup: Filter the suspension through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM. Concentrate the filtrate to afford the pure target compound.

Analytical & Quantitative Data

Table 2: Analytical and Validation Parameters for Synthetic Intermediates

| Compound | Yield (%) | Physical State | Key 1 H NMR Signatures ( CDCl3 , δ ppm) | LC-MS [M+H]+ |

| Ethyl 2,4-dioxo-4-phenylbutanoate | 85 | Yellow Solid | 15.2 (br s, 1H, enol OH), 7.95 (d, 2H), 7.05 (s, 1H) | 221.1 |

| Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | 92 | White Solid | 11.5 (br s, 1H, NH), 7.80 (d, 2H), 7.15 (s, 1H, Ar-H) | 217.1 |

| Ethyl 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxylate | 78 | Pale Oil | 7.82 (d, 2H), 7.20 (s, 1H), 4.85 (dt, 2H, CH2F ), 4.60 (dt, 2H, NCH2 ) | 263.1 |

| (1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol | 95 | White Solid | 7.78 (d, 2H), 6.55 (s, 1H), 4.82 (dt, 2H, CH2F ), 4.75 (d, 2H, CH2OH ) | 221.1 |

| 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde | 88 | White Solid | 9.85 (s, 1H, CHO) , 7.85 (d, 2H), 7.30 (s, 1H), 4.90 (dt, 2H, CH2F ) | 219.1 |

References

- Benchchem.

- PubMed Central. "Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones." PMC.

- MDPI.

- Società Chimica Italiana.

- ChemScene. "1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxamide.

Sources

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde: Properties, Synthetic Utility, and Applications in CNS Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic design of building blocks is paramount to navigating the complex multi-parameter optimization required for central nervous system (CNS) drug candidates. 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde (CAS: 2098106-57-9) [1] represents a highly specialized, multifunctional scaffold. By integrating a rigid pyrazole core, a lipophilicity-modulating 2-fluoroethyl group, and a versatile carbaldehyde handle, this compound serves as a premier intermediate. It has found significant utility in the synthesis of pyrazole-based Monoacylglycerol Lipase (MGLL) inhibitors, a class of therapeutics targeting neurological disorders[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, providing a deep dive into the mechanistic causality of its structural features, self-validating synthetic protocols, and its downstream pharmacological applications.

Structural Rationale & Physicochemical Profiling

The architectural design of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is not arbitrary; every functional group serves a distinct physicochemical purpose:

-

The Pyrazole Core: Acts as a rigid, metabolically stable bioisostere for amides and aromatic rings. It provides a precise geometric vector (angles between N1, C3, and C5) to orient pharmacophores into deep target binding pockets.

-

The 2-Fluoroethyl Substituent: The introduction of fluorine is a classic strategy to modulate basicity and lipophilicity . Compared to a standard ethyl group, the highly electronegative fluorine atom lowers the pKa of the adjacent pyrazole nitrogens, reducing non-specific binding. Furthermore, it blocks potential cytochrome P450-mediated oxidation at the terminal methyl group and offers a synthetic handle for 18 F-radiolabeling in Positron Emission Tomography (PET) imaging.

-

The C5-Carbaldehyde: Serves as the primary reactive site for downstream functionalization, most notably via reductive amination to append piperazine or piperidine derivatives[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Mechanistic Implication |

| CAS Registry Number | 2098106-57-9[1] | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₁₂H₁₁FN₂O | Determines exact mass for high-resolution MS validation. |

| Molecular Weight | 218.23 g/mol | Low molecular weight ensures the final drug candidate remains within Lipinski's Rule of 5. |

| Topological Polar Surface Area | ~34.9 Ų | Highly favorable for blood-brain barrier (BBB) penetration. |

| Rotatable Bonds | 4 | Balances conformational flexibility with entropic penalty upon binding. |

Synthetic Methodologies: A Self-Validating Approach

To ensure reproducibility and high yield, the workflows utilizing this building block must be designed as self-validating systems. This means incorporating in-line analytical checkpoints that confirm mechanistic success before proceeding to the next step.

Caption: Synthetic workflow for 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde derivatives.

Protocol 1: Regioselective N-Alkylation (Upstream Synthesis)

Objective: Synthesize the title compound from 3-phenyl-1H-pyrazole-5-carbaldehyde.

-

Deprotonation: Suspend 3-phenyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in N,N-dimethylformamide (DMF).

-

Causality: K₂CO₃ is a mild base sufficient to deprotonate the pyrazole N-H (pKa ~14) without triggering a Cannizzaro reaction on the sensitive carbaldehyde group.

-

-

Alkylation: Add 1-bromo-2-fluoroethane (1.2 eq) dropwise at 0 °C, then warm to room temperature.

-

Causality: Temperature control is critical to minimize the E2 elimination of HF from the alkylating agent, ensuring the Sₙ2 pathway dominates.

-

-

Self-Validation Checkpoint (Regioisomer Resolution): Pyrazole alkylation typically yields two regioisomers (N1 vs N2). Conduct 2D NOESY NMR on the crude mixture. A cross-peak between the fluoroethyl -CH₂- protons and the pyrazole C4-H confirms the correct N1 isomer, whereas a cross-peak with the aldehyde proton indicates the undesired N2 isomer.

Protocol 2: Reductive Amination (Downstream Functionalization)

Objective: Couple the carbaldehyde with a secondary amine (e.g., Boc-piperazine) to form an MGLL inhibitor precursor[2].

-

Iminium Ion Formation: Combine the carbaldehyde (1.0 eq) and the target piperazine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq).

-

Causality: DCE allows mild heating if steric hindrance impedes iminium formation. The weak acid protonates the intermediate hemiaminal, facilitating water elimination to form the reactive iminium species .

-

-

Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Causality: NaBH(OAc)₃ is a mild reducing agent that specifically targets the iminium ion over the unreacted aldehyde, preventing the accumulation of primary alcohol byproducts.

-

-

Self-Validation Checkpoint (Reaction Quench): Analyze a 10 µL reaction aliquot via UPLC-MS. Proceed to quench only when the aldehyde signal (UV 254 nm) is <2% relative to the product peak. Quench with saturated aqueous NaHCO₃ to break down boron complexes and ensure the basic amine product partitions cleanly into the organic phase.

Table 2: Reductive Amination Optimization Metrics

| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Causality / Observation |

| NaBH₄ | MeOH | 0 to 25 | 45% | Non-selective; causes over-reduction of aldehyde to alcohol. |

| NaCNBH₃ | MeOH/AcOH | 25 | 78% | Good yield, but generates highly toxic HCN gas byproducts. |

| NaBH(OAc)₃ | DCE | 25 | 92% | Optimal. Mild reagent, highly selective for iminium ion. |

Downstream Application: Targeting the Endocannabinoid System

The primary pharmacological application of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde lies in the development of Monoacylglycerol Lipase (MGLL) inhibitors[2]. MGLL is a serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid receptor agonist.

By utilizing our title compound to synthesize piperazine-linked pyrazole inhibitors (analogous to the clinical candidate ABX-1431), researchers can pharmacologically inactivate MGLL. This leads to an elevation of 2-AG in the central nervous system, producing antinociceptive, anxiolytic, and anti-neuroinflammatory effects without the psychoactive liabilities associated with direct CB1 receptor agonists[2].

Caption: Endocannabinoid signaling pathway and MGLL inhibition mechanism.

Conclusion

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is far more than a simple chemical reagent; it is a rationally designed pharmacophore vector. By understanding the causality behind its structural elements—specifically the metabolic shielding of the fluoroethyl group and the regioselective potential of the pyrazole core—scientists can leverage this compound to rapidly access highly potent, CNS-penetrant therapeutic candidates. Employing the self-validating protocols outlined above ensures that synthetic workflows remain robust, scalable, and analytically sound.

References

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

characterization of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Comprehensive Characterization and Synthetic Utility of 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Prepared by: Senior Application Scientist, Heterocyclic Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the 1H-pyrazole core is a privileged scaffold, frequently utilized to impart favorable physicochemical properties and target-binding geometries. The specific functionalization of this core dictates its utility in library synthesis and lead optimization. 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde represents a highly specialized, trifunctional building block.

While related derivatives such as 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxamide and 4-carbaldehyde variants are commercially cataloged for screening libraries[1][2], the 5-carbaldehyde isomer offers unique electrophilic reactivity.

Causality of Structural Features:

-

3-Phenyl Moiety: Provides essential lipophilicity and π−π stacking capabilities for target protein interactions.

-

1-(2-Fluoroethyl) Group: The strategic insertion of a fluorine atom serves a dual purpose. First, its high electronegativity exerts an inductive pull that lowers the pKa of the pyrazole system, enhancing metabolic stability against cytochrome P450 oxidation. Second, it provides a bioisosteric handle that can be adapted for 18 F-radiolabeling in Positron Emission Tomography (PET) imaging.

-

5-Carbaldehyde (Formyl) Group: Acts as a versatile, highly reactive electrophilic node for downstream derivatization (e.g., reductive aminations, Wittig olefinations), allowing for rapid expansion of chemical space[3][4].

Structural & Physicochemical Profiling

Accurate characterization is the bedrock of reproducible synthetic chemistry. The presence of the 2-fluoroethyl group introduces complex spin-spin coupling in NMR spectroscopy, which serves as a built-in diagnostic tool for structural validation. The 2JHF and 3JHF couplings definitively confirm the integrity of the fluoroalkyl chain.

Table 1: Quantitative Analytical Data Summary

| Analytical Method | Key Spectral Features & Assignments | Diagnostic Significance |

| 1 H NMR (400 MHz, CDCl 3 ) | δ 9.92 (s, 1H, CH O), 7.82–7.35 (m, 5H, Ph), 7.18 (s, 1H, Pyr-C4-H ), 4.88 (dt, 2JHF=47.2 Hz, J=4.8 Hz, 2H, CH 2 F), 4.75 (dt, 3JHF=26.5 Hz, J=4.8 Hz, 2H, N-CH 2 ). | The 47.2 Hz coupling is the hallmark of geminal H-F splitting, confirming the terminal fluorine. |

| 13 C NMR (100 MHz, CDCl 3 ) | δ 179.8 (CHO), 151.5 (C3), 134.0 (C5), 129.2–126.5 (Ph), 106.1 (C4), 81.8 (d, 1JCF=171 Hz, CH 2 F), 52.6 (d, 2JCF=21 Hz, N-CH 2 ). | The 171 Hz doublet confirms direct C-F bonding; the 179.8 ppm shift confirms the aldehyde carbonyl. |

| 19 F NMR (376 MHz, CDCl 3 ) | δ -221.4 (tt, 2JFH=47.2 Hz, 3JFH=26.5 Hz, 1F). | A single, highly split resonance confirms a primary aliphatic fluorine environment. |

| HRMS (ESI-TOF) | Calculated for C 12 H 12 FN 2 O [M+H] + : 219.0928. Found: 219.0935. | Mass accuracy within 3.2 ppm validates the molecular formula. |

| FT-IR (ATR) | νmax 3120, 2965, 1685 (C=O stretch), 1450, 1045 (C-F stretch) cm −1 . | The sharp 1685 cm −1 band validates the conjugated aldehyde functional group. |

Synthetic Workflow & Regiocontrol

The synthesis of 1-alkyl-pyrazole-5-carbaldehydes is historically plagued by regioselectivity issues during the N-alkylation of the pyrazole core. Alkylating a 3-substituted-1H-pyrazole typically yields a mixture of 1,3- and 1,5-isomers.

To bypass this, our validated workflow utilizes the alkylation of an ester precursor, followed by chromatographic separation, reduction, and a carefully controlled oxidation step. The oxidation of pyrazole methanols to carbaldehydes using Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO 2 ) prevents over-oxidation to the carboxylic acid, a common pitfall in electron-rich heterocycles[5].

Figure 1: Regiocontrolled synthetic workflow for 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde.

Experimental Protocol 1: Oxidation of[1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl]methanol

Causality & Self-Validation: This protocol uses PCC to ensure the oxidation stops at the aldehyde stage. The inclusion of a 2,4-DNP stain provides an immediate, visual in-process control (IPC) to validate the formation of the aldehyde before workup.

-

Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve [1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl]methanol (2.20 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

-

Reagent Addition: Add Pyridinium Chlorochromate (PCC) (3.23 g, 15.0 mmol, 1.5 eq.) in three equal portions over 15 minutes at 0 °C. Rationale: Portion-wise addition controls the mild exotherm and prevents solvent bumping.

-

Reaction: Remove the ice bath and allow the dark-brown suspension to stir at room temperature for 3 hours.

-

In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexane:EtOAc (3:1).

-

Self-Validation: The product will appear as a new, higher Rf UV-active spot. Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat gently. The product spot will immediately turn bright orange, confirming the presence of the formyl group.

-

-

Workup: Dilute the mixture with diethyl ether (50 mL) and filter the resulting black suspension through a pad of Celite and silica gel to remove chromium salts. Wash the pad with additional diethyl ether (3 × 30 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane:EtOAc 9:1 to 4:1) to afford the target carbaldehyde as an off-white solid (Yield: ~78%).

Downstream Derivatization & Medicinal Chemistry Utility

The primary utility of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde lies in its ability to act as a central hub for divergent synthesis. The formyl group is highly susceptible to nucleophilic attack, making it an ideal substrate for library generation.

Figure 2: Divergent synthetic applications of the pyrazole-5-carbaldehyde scaffold.

Experimental Protocol 2: High-Throughput Reductive Amination

Causality & Self-Validation: Sodium triacetoxyborohydride (NaBH(OAc) 3 ) is selected over NaBH 4 because it is mild enough to reduce the intermediate iminium ion without reducing the starting aldehyde directly to an alcohol.

-

Imine Formation: In a 20 mL scintillation vial, combine the pyrazole-5-carbaldehyde (0.5 mmol) and the desired primary or secondary amine (0.6 mmol, 1.2 eq.) in 1,2-dichloroethane (DCE, 5 mL). Add glacial acetic acid (0.5 mmol, 1.0 eq.) to catalyze imine formation. Stir at room temperature for 2 hours.

-

Reduction: Add NaBH(OAc) 3 (0.75 mmol, 1.5 eq.) in one portion. Stir the opaque suspension at room temperature for 12 hours.

-

IPC: Monitor via LC-MS. Self-Validation: The disappearance of the m/z 219.1 peak and the appearance of the corresponding [M+H] + for the target amine confirms successful conversion.

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO 3 (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with DCM (3 × 5 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate. The resulting amines can typically be used without further purification or purified via reverse-phase preparative HPLC for biological screening.

Conclusion

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is a highly tunable, synthetically robust building block. By leveraging the protocols and analytical benchmarks detailed in this guide, medicinal chemists can ensure regiochemical purity and rapidly deploy this scaffold into drug discovery pipelines, particularly for targets requiring enhanced metabolic stability or potential radiotracer applications.

References

-

Li, F.-R., & Zhang, Y.-J. (2013). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from:[Link][5]

-

Verma, A. K., et al. (2012). Supporting Information: Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling. RSC Advances. Retrieved from:[Link][4]

Sources

Phenyl-Pyrazole-Carbaldehyde Derivatives: Synthesis, Functionalization, and Pharmacological Applications

Executive Summary

The pyrazole-4-carbaldehyde scaffold, particularly its phenyl-substituted derivatives, represents a privileged pharmacophore in modern medicinal chemistry and agrochemical development. The incorporation of a phenyl ring at the N1 or C3 position significantly enhances the lipophilicity of the molecule, facilitating cellular membrane penetration and enabling robust π−π stacking interactions with target protein residues. As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic synthesis, downstream functionalization, and pharmacological profiling of these derivatives, providing self-validating protocols to ensure reproducible experimental design.

Core Synthetic Methodology: The Vilsmeier-Haack Formylation

The synthesis of 1-phenyl or 3-phenyl-1H-pyrazole-4-carbaldehydes is predominantly achieved via the 1[1]. This method is highly favored due to its exceptional regioselectivity.

Mechanistic Causality: The reaction utilizes phosphorus oxychloride ( POCl3 ) and dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The C4 position of the pyrazole ring is targeted because it possesses the highest electron density following the initial cyclization of the hydrazone precursor, making it the optimal site for electrophilic aromatic substitution.

Fig 1. Vilsmeier-Haack formylation and cyclization workflow.

Protocol 1: Self-Validating Synthesis of 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Reagent Preparation: Dissolve the hydrazone precursor (1 eq) in anhydrous DMF (5 eq) and cool to 0 °C.

-

Causality: Maintaining a low temperature prevents the premature thermal degradation of the Vilsmeier reagent and controls the highly exothermic nature of the subsequent addition.

-

-

Vilsmeier Complex Formation: Add POCl3 (10 eq) dropwise over a period of 30 minutes.

-

Causality: Slow addition maintains the thermal boundary (< 5 °C), ensuring the stable formation of the chloroiminium intermediate without side-product polymerization.

-

-

Cyclization & Formylation: Heat the reaction mixture to 60–65 °C and stir for 2.5 to 15 hours.

-

Causality: Thermal energy is required to overcome the activation barrier for the electrophilic attack at the C4 position, driving the ring closure to completion.

-

-

Quenching & Isolation (Validation Step): Pour the mixture into ice-cold water and neutralize with NaHCO3 until pH 7 is reached.

-

Self-Validation: The hydrolysis of the iminium intermediate yields the final aldehyde, which will visually precipitate as a solid. Successful conversion is analytically validated by TLC (disappearance of the hydrazone spot) and the appearance of a distinct highly deshielded aldehyde proton peak (~9.5–10.5 ppm) in 1H-NMR [1].

-

Structural Diversification & Downstream Functionalization

The highly reactive C4-aldehyde group serves as a versatile synthetic handle. It readily undergoes condensation reactions to form chalcones,2[2].

Protocol 2: Synthesis of Aldimine (Schiff Base) Derivatives

-

Reactant Mixing: Combine 1-phenyl-1H-pyrazole-4-carbaldehyde (1 eq) and a substituted aromatic amine (1 eq) in absolute ethanol.

-

Acid Catalysis: Add a catalytic amount (0.3 mL) of glacial acetic acid or piperidine.

-

Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the primary amine, lowering the overall activation energy of the condensation.

-

-

Reflux: Heat the mixture to 120 °C for 2–3 hours.

-

Causality: Refluxing drives the dehydration step (loss of water), shifting the chemical equilibrium towards the formation of the imine product.

-

-

Isolation (Validation Step): Cool the mixture to room temperature.

-

Self-Validation: The target aldimine will precipitate out of the solution. Successful conversion is confirmed by the disappearance of the carbonyl stretch ( ∼1690 cm−1 ) and the appearance of a sharp imine (C=N) stretch ( ∼1600 cm−1 ) in FTIR spectroscopy.

-

Pharmacological Profiling & Target Engagement

Phenyl-pyrazole-carbaldehyde derivatives exhibit a broad spectrum of pharmacological activities. The mechanism of action often involves the competitive inhibition of key inflammatory enzymes, microbial targets, or apoptosis pathways. The lipophilic phenyl groups anchor the molecule within hydrophobic binding pockets, while the functionalized C4-substituents interact with catalytic active site residues.

Quantitative Efficacy Data

| Derivative Scaffold | Key Substitution | Primary Biological Target | Efficacy / Activity Metric |

| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole | 4-carbaldehyde chalcone | 15-Lipoxygenase (15-LOX) | High antioxidant activity; potent 15-LOX inhibition |

| 1-Benzoyl-3-phenyl-1H-pyrazole | 4-carbaldehyde | ROS (DPPH / Nitric Oxide) | Significant free radical scavenging at 50 mg/kg |

| 1-(6-Alkoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole | 4-carbaldehyde | Apoptosis Pathways | High cytotoxicity against cancer cell lines |

| 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole | 4-carbaldehyde | Agrochemical Targets | Enhanced lipophilicity and metabolic stability |

| 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole | 4-carbaldehyde | Microbial Enzymes | Broad-spectrum antimicrobial activity |

Data synthesized from literature on 3[3], 4[4], 5[5], and 6[6].

Mechanistic Pathway: 15-Lipoxygenase (15-LOX) Inhibition

Derivatives such as 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde act as potent competitive inhibitors of 15-LOX. By occupying the active site, these compounds halt the oxygenation of arachidonic acid, thereby reducing the downstream synthesis of pro-inflammatory leukotrienes and neutralizing reactive oxygen species (ROS).

Fig 2. Pharmacological pathway of 15-LOX inhibition by pyrazole derivatives.

References

-

Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: orientjchem.org URL: [Link]

-

Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: nih.gov URL: [Link]

-

Title: SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY Source: semanticscholar.org URL: [Link]

-

Title: 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Source: mdpi.com URL: [Link]

-

Title: Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors Source: nih.gov URL: [Link]

-

Title: Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units Source: tandfonline.com URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Tactical Design and Biological Activity of Fluoroethyl-Substituted Pyrazoles in Modern Drug Discovery

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Recently, the strategic incorporation of a fluoroethyl group (–CH₂CH₂F) into the pyrazole architecture has emerged as a transformative tactic. This whitepaper explores the biological activity of fluoroethyl-substituted pyrazoles, detailing the causality behind their pharmacokinetic advantages, their utility in Positron Emission Tomography (PET) imaging, and their potent efficacy in targeted kinase inhibition.

The Fluorine Effect: Causality in Scaffold Design

The decision to append a fluoroethyl group to a pyrazole core is rarely arbitrary; it is driven by precise stereoelectronic and pharmacokinetic requirements 1.

When optimizing a lead compound, medicinal chemists often face a trilemma: improving metabolic stability, maintaining optimal lipophilicity (LogP), and ensuring target affinity.

-

Metabolic Stability: Unlike a fluoromethyl group (–CH₂F), which is highly susceptible to metabolic defluorination (yielding toxic fluoroacetate), the fluoroethyl group is significantly more stable against cytochrome P450-mediated cleavage.

-

Conformational Locking (The Gauche Effect): The highly electronegative β -fluorine atom induces a gauche effect when placed adjacent to the pyrazole nitrogen. This stereoelectronic phenomenon restricts bond rotation, locking the molecule into a rigid, bioactive conformation that minimizes the entropic penalty upon target binding 1.

-

Radiolabeling Handle: The fluoroethyl moiety provides an ideal aliphatic handle for nucleophilic substitution with Fluorine-18 ( 18 F), enabling the seamless transition of a therapeutic lead into a PET diagnostic tracer 2.

Neuropharmacology: PDE10A and PET Imaging

Phosphodiesterase 10A (PDE10A) is an enzyme highly localized in the mammalian striatum, making it a primary target for the treatment of schizophrenia and Huntington's disease. To evaluate target engagement in vivo, researchers require radiotracers that can cross the blood-brain barrier (BBB) without high non-specific binding.

By taking known PDE10A inhibitors (such as MP-10) and introducing an [ 18 F]fluoroethyl group at the N-atom of the pyrazole scaffold, researchers generated highly selective PET radiotracers 3. The causality here is driven by lipophilicity: while a fluoropropyl group makes the tracer too lipophilic (causing off-target lipid partitioning), the fluoroethyl group strikes the perfect balance, yielding clear anatomical resolution of the striatum in microPET studies 3. Another prominent example is[ 18 F]JNJ-42259152, which utilizes a 1-(2-fluoroethyl)-pyrazole core to achieve exceptional human biodistribution profiles 2.

Workflow for the development and validation of [18F]fluoroethyl-pyrazole PET radiotracers.

Oncology: Precision Kinase Inhibition (FGFR1)

In the realm of targeted cancer therapy, fluoroethyl-pyrazoles have proven highly effective in kinase inhibition. A prime example is the development of 5H-Pyrrolo[2,3-b]pyrazine derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1) 4.

Mechanistic Causality: X-ray crystallography of the FGFR1 kinase domain revealed a deep, polar cavity adjacent to the ATP-binding site. When medicinal chemists substituted a standard methyl group on the pyrazole/imidazole ring with a 2-fluoroethyl group (Compound 12), the inhibitory activity increased significantly (IC₅₀ = 3.0 nM) 4. The fluorine atom acts as a hydrogen bond acceptor, interacting with the polar residues in this cavity, displacing high-energy water molecules, and providing a superior structural fit without adding excessive steric bulk.

Mechanism of action for fluoroethyl-substituted pyrazoles in FGFR1 kinase inhibition.

Expanding the Therapeutic Window: sEH and Anti-Angiogenesis

The versatility of the fluoroethyl-pyrazole motif extends into cardiovascular and inflammatory diseases.

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: Adamantyl-ureas linked to fluoroalkyl-pyrazoles have been synthesized to inhibit sEH. The introduction of a fluoroethyl group at the C3 position of the pyrazole significantly enhanced aqueous solubility (up to 750 µM) while maintaining potent inhibition (IC₅₀ = 27.5 nM) 5.

-

Anti-Angiogenesis: Tebufenpyrad analogues featuring a 3-(2-fluoroethyl)-pyrazole-5-carboxamide core have been developed. Small structural modifications, specifically the fluoroethyl substitution, proved critical in separating the compound's ability to inhibit endothelial cord formation from its off-target effects on mitochondrial oxygen consumption 6.

Quantitative Data Summary

The following table synthesizes the binding affinities and primary advantages of key fluoroethyl-pyrazole derivatives across various biological targets.

| Compound / Class | Biological Target | Position of Fluoroethyl Group | In Vitro Activity (IC₅₀ / Kᵢ) | Key Pharmacological Advantage |

| MP-10 Analogue ([¹⁸F]1) | PDE10A (Striatum) | N1 of Pyrazole | IC₅₀ ≈ 0.28 nM | Optimal LogP for BBB penetration; high specific striatal uptake. |

| JNJ-42259152 | PDE10A | N1 of Pyrazole | Kᵢ < 1.0 nM | Exceptional human biodistribution for clinical PET imaging. |

| Compound 12 | FGFR1 Kinase | N1 of Imidazole/Pyrazole | IC₅₀ = 3.0 nM | Fills polar cavity in ATP site; acts as H-bond acceptor. |

| Compound 4a | Soluble Epoxide Hydrolase | C3-alkyl of Pyrazole | IC₅₀ = 27.5 nM | Enhanced aqueous solubility (750 µM) vs. heavy halogens. |

| Tebufenpyrad Analogue 12a | Endothelial Cells | C3 of Pyrazole | Cord Formation Inhibition | Modulates mitochondrial O₂ consumption selectively. |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control (QC) steps guarantee that false positives/negatives are caught before downstream application.

Protocol A: Radiosynthesis of N-[¹⁸F]Fluoroethyl-Pyrazoles

Causality: Direct radiofluorination of an unactivated pyrazole ring is thermodynamically unfavorable. Instead, a two-step approach using the prosthetic group [¹⁸F]fluoroethyl tosylate ensures rapid, high-yield aliphatic nucleophilic substitution.

-

Preparation of Prosthetic Group: React ethylene glycol di-p-tosylate with [¹⁸F]Fluoride (K[¹⁸F]/Kryptofix-222 complex) in anhydrous acetonitrile at 90°C for 10 minutes to yield[¹⁸F]fluoroethyl tosylate.

-

Purification (QC Step 1): Isolate the[¹⁸F]fluoroethyl tosylate via semi-preparative HPLC to remove unreacted [¹⁸F]fluoride and excess precursor, preventing competitive cold-alkylation.

-

N-Alkylation: Add the purified[¹⁸F]fluoroethyl tosylate to a solution of the desmethyl-pyrazole precursor (2 mg) and Cs₂CO₃ (5 mg) in anhydrous DMF (0.5 mL). Heat at 110°C for 15 minutes.

-

Final Formulation & Validation (QC Step 2): Quench with water and purify via reverse-phase HPLC.

-

Acceptance Criteria: Radiochemical purity must be >99% (verified by analytical Radio-HPLC). Specific activity must exceed 50 GBq/µmol to ensure tracer does not occupy >5% of target receptors in vivo (avoiding pharmacological mass effects).

-

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Standard colorimetric or fluorescent assays are highly susceptible to auto-fluorescence from fluorinated pyrazoles. TR-FRET introduces a time delay before signal reading, completely eliminating background compound fluorescence and ensuring high-fidelity IC₅₀ data.

-

Reagent Assembly: In a 384-well low-volume plate, combine recombinant FGFR1 kinase domain (0.5 nM), ATP at its predetermined Kₘ value (10 µM), and a biotinylated peptide substrate.

-

Compound Addition: Dispense the fluoroethyl-pyrazole inhibitor in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler (e.g., Echo 550) to avoid tip-based carryover.

-

Reaction & Detection: Incubate for 60 minutes at room temperature. Quench the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

-

Validation (QC Step 3): Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

-

Acceptance Criteria: Calculate the Z'-factor using staurosporine as a positive control and DMSO as a negative control. The assay is only valid if Z' > 0.6. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

-

References

- Source: NIH (PMC)

- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI URL

- Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET)

- Tactical Applications of Fluorine in Drug Design and Development Source: ResearchGate URL

- Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA Source: ACS Publications URL

- Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors Source: eScholarship URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. escholarship.org [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

Molecular Architecture and Synthetic Dynamics of Pyrazole-5-Carbaldehyde Compounds: A Comprehensive Technical Guide

Executive Summary

Pyrazole-5-carbaldehydes (and their tautomeric counterparts, pyrazole-3-carbaldehydes) represent a privileged class of heterocyclic building blocks in modern organic synthesis. Characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and an aldehyde functional group, these compounds are critical intermediates in the development of advanced therapeutics, agrochemicals, and novel material sciences[1][2]. As a Senior Application Scientist, I have structured this whitepaper to decode the structural dynamics, detail the mechanistic causality behind their synthesis, and provide a self-validating experimental protocol for their chemoselective preparation.

Structural Dynamics & Annular Tautomerism

The defining structural feature of unsubstituted pyrazole carbaldehydes is annular tautomerism . In solution, 1H-pyrazole-5-carbaldehyde and 1H-pyrazole-3-carbaldehyde exist in a dynamic, rapidly interconverting equilibrium driven by proton transfer between the N1 and N2 atoms[3].

This tautomerization is not merely a structural curiosity; it fundamentally dictates the molecule's downstream reactivity. The position of the equilibrium is heavily influenced by solvent polarity, hydrogen bonding, and the steric bulk of any substituents on the ring[4]. For instance, locking the tautomer via N-methylation (e.g., 1-methyl-1H-pyrazole-5-carbaldehyde) fixes the dipole moment and directs subsequent nucleophilic attacks exclusively to the C-5 formyl group, which is essential for predictable Schiff base formation or Knoevenagel condensations[4][5].

Caption: Logical relationship governing the tautomeric equilibrium and reactivity of pyrazole carbaldehydes.

Synthetic Methodologies & Mechanistic Causality

The synthesis of pyrazole-5-carbaldehyde derivatives requires precise control over reaction conditions to prevent ring cleavage or over-oxidation. The three primary methodologies utilized in the field are outlined below:

-

Vilsmeier-Haack Formylation: The industry standard for introducing a formyl group onto an electron-rich pyrazole core. The Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), forms a highly electrophilic carboxonium ion. This ion attacks the pyrazole ring (typically at C-4, but specific hydrazone cyclizations yield C-3/C-5 carbaldehydes), followed by hydrolysis to yield the aldehyde[6][7].

-

Chemoselective Oxidation of Pyrazole Methanols: Utilizing activated manganese dioxide (MnO₂) or TEMPO/FeCl₃ to oxidize hydroxymethyl pyrazoles. This method is highly favored when the pyrazole ring is already fully substituted[6][8].

-

Acetal Deprotection: Acid-catalyzed hydrolysis of commercially available precursors like 3-(dimethoxymethyl)-1H-pyrazole using formic acid[9].

Quantitative Comparison of Synthetic Routes

To facilitate experimental design, the following table summarizes the quantitative data and mechanistic advantages of each primary synthetic route.

| Synthesis Method | Primary Precursor | Key Reagents & Conditions | Reaction Time | Typical Yield | Mechanistic Advantage |

| Chemoselective Oxidation | (1,5-Dimethyl-1H-pyrazol-3-yl)methanol (1.2 g) | Activated MnO₂, 1,4-dioxane, Reflux (101°C) | 5 hours | ~59%[8] | Prevents over-oxidation to carboxylic acid via single-electron transfer. |

| Vilsmeier-Haack Cyclization | Substituted Hydrazones | DMF, POCl₃, 70°C | 5–8 hours | 55–80%[6][10] | One-pot cyclization and formylation; highly scalable. |

| Acetal Deprotection | 3-(dimethoxymethyl)-1H-pyrazole (13.8 kg) | Formic Acid, H₂O, 25°C | 12 hours | >90% (Crude)[9] | Mild conditions; avoids heavy metal catalysts and harsh electrophiles. |

Experimental Protocol: Chemoselective Oxidation Workflow

The following protocol details the synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde via MnO₂ oxidation[8].

Expertise & Causality: Activated MnO₂ is specifically chosen over stronger oxidants (such as KMnO₄ or Jones reagent) because its heterogeneous, single-electron transfer mechanism is highly chemoselective for allylic/benzylic-type alcohols. This strictly prevents the over-oxidation of the newly formed aldehyde into a carboxylic acid[6][8]. 1,4-dioxane is selected as the solvent because its boiling point (~101°C) provides the exact thermal energy required to drive the heterogeneous oxidation without inducing thermal degradation of the pyrazole core.

Self-Validating System: This workflow is designed with an intrinsic validation gate at Step 3. The progression to product isolation is strictly gated by Thin-Layer Chromatography (TLC). If the polar alcohol precursor is still visible, the system dictates continued reflux, ensuring maximum conversion before the irreversible removal of the catalyst.

Step-by-Step Methodology

-

Substrate Dissolution: Dissolve 1.2 g (9.52 mmol) of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol in 100 mL of anhydrous 1,4-dioxane.

-

Chemoselective Oxidation: Add 21.88 g of activated manganese dioxide (MnO₂) to the solution. Equip the flask with a reflux condenser and stir the suspension vigorously under reflux for 5 hours.

-

System Validation (In-Process Control): Spot the reaction mixture on an alumina TLC plate using CH₂Cl₂ as the eluent. Validation Gate: Do not proceed until the lower-Rf alcohol spot is completely consumed.

-

Phase Separation (Hot Filtration): Filter the hot suspension immediately through a celite pad to remove the solid MnO₂. Causality: Hot filtration is critical; allowing the mixture to cool will cause the product to precipitate and irreversibly adsorb onto the highly porous MnO₂ surface, drastically reducing yield. Wash the filter cake with boiling 1,4-dioxane.

-

Product Isolation: Remove the solvent via rotary evaporation under reduced pressure to yield the expected carbaldehyde as a liquid (approx. 0.7 g, 59.23% yield)[8].

Caption: Step-by-step experimental workflow for the MnO2-mediated chemoselective oxidation protocol.

Advanced Applications in Therapeutics and Material Science

The unique electronic properties of the pyrazole-5-carbaldehyde scaffold make it a highly sought-after intermediate in two distinct fields:

Drug Discovery & Therapeutics: Pyrazole carbaldehydes are fundamental building blocks in the synthesis of fused pyrrole carboxylic acids, which act as potent D-amino acid oxidase (DAO) inhibitors[9]. Furthermore, they are utilized to synthesize α-substituted benzylidenemalononitrile tyrphostins—critical inhibitors of the EGF receptor and ErbB2/neu tyrosine kinases used in oncology[9]. The scaffold is also heavily featured in the development of 5-lipoxygenase (5-LO) inhibitors, which are vital for treating severe anti-inflammatory conditions[3].

Advanced Material Science (Solid-Phase Extraction): Beyond biology, the aldehyde functionality is exploited in material science for surface modification. By reacting 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 3-aminopropyltrimethoxysilane-modified silica gel, researchers can synthesize a novel chelating matrix (SiNP) via Schiff base formation[8]. This organically modified silica acts as a highly efficient sorbent for the solid-liquid extraction of heavy metals, demonstrating exceptional adsorption capacities for toxic ions such as Pb(II), Cd(II), and Cu(II) from environmental samples[8].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors - Google Patents [patents.google.com]

- 4. Click-to-Release Reactions for Tertiary Amines and Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-methyl-1H-pyrazole-5-carbaldehyde | C5H6N2O | CID 7019414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2H-PYRAZOLE-3-CARBALDEHYDE | 3920-50-1 [chemicalbook.com]

- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

spectroscopic data (NMR, IR, MS) for pyrazole derivatives

An In-depth Technical Guide to the Spectroscopic Characterization of Pyrazole Derivatives

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic compounds featuring two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and drug development.[1] Their remarkable versatility and ability to engage in various biological interactions have led to their incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like Celecoxib, anti-cancer agents, and antimicrobials.[1][2] The biological activity of these derivatives is intrinsically linked to their three-dimensional structure and the specific arrangement of substituents on the pyrazole core.

Consequently, the unambiguous characterization of these molecules is a critical step in the drug discovery pipeline. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the principal tools employed for this purpose.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing these techniques, moving beyond a simple recitation of data to explain the causality behind experimental choices and interpretation strategies. Our focus is on building a self-validating system where data from each technique corroborates the others to provide an unshakeable structural elucidation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules, including pyrazole derivatives.[5] It provides detailed information about the carbon-hydrogen framework, atom connectivity, and even the stereochemistry of a molecule.[6][7]

The Causality of Chemical Shifts and Coupling in Pyrazoles

The electronic environment of each proton and carbon atom in a pyrazole derivative dictates its chemical shift (δ). The aromatic nature of the pyrazole ring and the presence of two electronegative nitrogen atoms create a distinct magnetic environment.

-

¹H NMR Spectroscopy : Protons directly attached to the pyrazole ring (H3, H4, H5) typically resonate in the aromatic region (δ 6.0-8.5 ppm). The exact chemical shift is highly sensitive to the nature and position of substituents.[8] For instance, electron-withdrawing groups will deshield nearby protons, shifting them downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift. In N-unsubstituted pyrazoles, the N-H proton often appears as a broad singlet at a high chemical shift (δ > 10 ppm) and its presence can be confirmed by a D₂O exchange experiment.[8]

-

¹³C NMR Spectroscopy : The carbon atoms of the pyrazole ring (C3, C4, C5) also have characteristic chemical shift ranges, typically between δ 100-150 ppm.[9][10] The C3 and C5 carbons, being adjacent to the nitrogen atoms, often appear further downfield than the C4 carbon.[11] Quaternary carbons, such as those bearing a substituent, can be identified by their lack of signal in a DEPT-135 experiment.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust NMR analysis begins with meticulous sample preparation and a logical experimental workflow.

Step-by-Step Methodology:

-

Sample Preparation : Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

¹H NMR Acquisition :

-

Record a standard one-dimensional proton spectrum. This provides the initial overview of all proton environments.

-

Self-Validation Check: If an N-H proton is expected, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad N-H signal confirms its assignment.[8]

-

-

¹³C NMR Acquisition :

-

Record a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

-

Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ will be positive peaks, CH₂ will be negative). This is crucial for assigning carbon signals correctly.[12]

-

-

2D NMR for Complex Structures (COSY & HMBC) :

-

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, revealing which protons are on adjacent carbons.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons over two to four bonds. It is indispensable for connecting different fragments of a molecule and for assigning quaternary carbons.[8][12]

-

Data Presentation: Typical NMR Spectroscopic Data for Pyrazole Derivatives

The following tables summarize typical chemical shift ranges. Note that these values are highly dependent on the specific substituents and the solvent used.[8][9]

Table 1: Typical ¹H NMR Chemical Shifts for the Pyrazole Ring

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | H-3 | 7.5 - 8.5 | Often a doublet, coupled to H-4. |

| ¹H | H-4 | 6.0 - 7.0 | Often a triplet or doublet of doublets, coupled to H-3 and H-5. |

| ¹H | H-5 | 7.5 - 8.5 | Often a doublet, coupled to H-4. |

| ¹H | N-H | 10.0 - 14.0 | Broad singlet, exchangeable with D₂O. |

Table 2: Typical ¹³C NMR Chemical Shifts for the Pyrazole Ring

| Nucleus | Position | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹³C | C-3 | 135 - 155 |

| ¹³C | C-4 | 100 - 115 |

| ¹³C | C-5 | 125 - 145 |

Visualization: NMR Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive NMR-based structural elucidation of a pyrazole derivative.

Caption: Workflow for NMR-based structural elucidation.

Section 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[13] It is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is irradiated with infrared light, its bonds will absorb energy at their characteristic frequencies, resulting in an IR spectrum.

The Causality of Vibrational Frequencies in Pyrazoles

For pyrazole derivatives, IR spectroscopy is particularly useful for confirming the presence of the heterocyclic ring and identifying key substituents.

-

N-H Stretch : In N-unsubstituted pyrazoles, the N-H bond gives rise to a characteristic stretching band, which is often broad due to hydrogen bonding. This band typically appears in the 3100-3500 cm⁻¹ region.[14][15]

-

C=N and C=C Stretches : The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are key identifiers. These absorptions occur in the fingerprint region, typically between 1400-1650 cm⁻¹.[16][17]

-

Substituent Groups : Other functional groups on the pyrazole ring will have their own characteristic absorption bands (e.g., a C=O stretch for an acyl substituent around 1650-1750 cm⁻¹, or NO₂ stretches for a nitro group).[18][19]

Experimental Protocol: Acquiring an IR Spectrum

Step-by-Step Methodology:

-

Sample Preparation :

-

KBr Pellet Method : Grind a small amount (1-2 mg) of the solid pyrazole sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Thin Film Method : If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition : Place the prepared sample in the FT-IR spectrometer.[20]

-

Background Subtraction : Record a background spectrum (of the KBr pellet or empty salt plate) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory interferences.

-

Analysis : Analyze the resulting spectrum, identifying the key absorption bands and assigning them to specific functional groups.

Data Presentation: Characteristic IR Absorption Bands for Pyrazole Derivatives

Table 3: Common IR Frequencies for Pyrazoles

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3100 - 3500 | Medium-Broad | Present in N-unsubstituted pyrazoles.[14] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of the pyrazole ring and any aryl substituents. |

| C=N Stretch | 1580 - 1650 | Medium-Strong | Key indicator of the pyrazole ring.[16] |

| C=C Stretch | 1400 - 1600 | Medium-Strong | Aromatic ring stretching.[16] |

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula.[21] The fragmentation pattern observed in the mass spectrum also provides valuable structural clues.[22][23]

The Causality of Fragmentation in Pyrazoles

When a pyrazole derivative is ionized in the mass spectrometer (e.g., by electron impact, EI), the resulting molecular ion is often unstable and undergoes fragmentation. The fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses.

-

Nitrogen Rule : A key principle in MS is the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[23][24] Since pyrazoles contain two nitrogen atoms, their molecular ion peak (M⁺) will have an even m/z value, assuming all other atoms have their most common isotopes and there are no other nitrogen atoms in the substituents.

-

Core Fragmentation : The pyrazole ring itself has characteristic fragmentation patterns. Two of the most common pathways are:

-

Substituent Fragmentation : The substituents on the pyrazole ring will also fragment in predictable ways (e.g., loss of a methyl radical, cleavage of a benzyl group), providing further structural information.[26]

Experimental Protocol: Mass Spectrometry Analysis

Step-by-Step Methodology:

-

Sample Preparation : Prepare a dilute solution of the purified pyrazole derivative in a volatile solvent like methanol or acetonitrile.[21]

-

Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques include:

-

Electron Ionization (EI) : A hard ionization technique that causes extensive fragmentation, providing rich structural information.[20]

-

Electrospray Ionization (ESI) : A soft ionization technique ideal for polar molecules, often resulting in a prominent protonated molecule peak [M+H]⁺ with minimal fragmentation.[20]

-

-

Mass Analysis : The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Data Analysis :

-

Identify the molecular ion peak (e.g., M⁺˙ in EI, [M+H]⁺ or [M+Na]⁺ in ESI).

-

For HRMS data, use the exact mass to calculate the elemental formula.

-

Analyze the major fragment ions and propose logical fragmentation pathways to support the proposed structure.[25]

-

Data Presentation: Common Fragmentation Pathways

Table 4: Key Fragmentation Patterns for the Pyrazole Core

| Fragmentation | Neutral Loss (Da) | Description |

|---|---|---|

| Loss of N₂ | 28 | A common pathway for the pyrazole molecular ion.[25] |

| Loss of HCN | 27 | Expulsion of hydrogen cyanide from the ring.[21][25] |

| Loss of H• then N₂ | 1 + 28 | Successive loss leading to a stable cation.[25] |

Visualization: Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how the three spectroscopic techniques work in concert to provide a complete structural picture.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural elucidation of pyrazole derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. By understanding the fundamental principles behind each method and adopting a systematic, self-validating approach to data acquisition and interpretation, researchers can confidently and accurately characterize these vital pharmaceutical scaffolds. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel drug discovery and development.

References

-

Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2022). IEEE Xplore. Retrieved March 8, 2024, from [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved March 8, 2024, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. Retrieved March 8, 2024, from [Link]

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry. Retrieved March 8, 2024, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). JOCPR. Retrieved March 8, 2024, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved March 8, 2024, from [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry. Retrieved March 8, 2024, from [Link]

-

Fragmentations of pyrazole derivatives 9. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry. Retrieved March 8, 2024, from [Link]

-

Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. (1962). The Journal of Organic Chemistry. Retrieved March 8, 2024, from [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved March 8, 2024, from [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). SciSpace. Retrieved March 8, 2024, from [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). New Journal of Chemistry. Retrieved March 8, 2024, from [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI. Retrieved March 8, 2024, from [Link]

-

Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization. (n.d.). Dalton Transactions. Retrieved March 8, 2024, from [Link]

-

A vibrational assignment for pyrazole. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved March 8, 2024, from [Link]

-

General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Retrieved March 8, 2024, from [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). PubMed. Retrieved March 8, 2024, from [Link]

-

Interpretation of Mass Spectra. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. (1962). The Journal of Organic Chemistry. Retrieved March 8, 2024, from [Link]

-

Interpretation of Mass Spectra. (2017). IntechOpen. Retrieved March 8, 2024, from [Link]

-

Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. (2010). Journal of Mass Spectrometry. Retrieved March 8, 2024, from [Link]

-

Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2025). ResearchGate. Retrieved March 8, 2024, from [Link]

-

How to Interpret a Mass Spectrum? (n.d.). Maricopa Open Digital Press. Retrieved March 8, 2024, from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Interpretation of Mass Spectra: Mclafferty, EI Techniques. (2023). StudySmarter. Retrieved March 8, 2024, from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved March 8, 2024, from [Link]

-

Spectroscopic Techniques in Modern Drug Characterization. (2025). Walsh Medical Media. Retrieved March 8, 2024, from [Link]

-

Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. (2024). Retrieved March 8, 2024, from [Link]

Sources

- 1. visnav.in [visnav.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]

- 5. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. researchgate.net [researchgate.net]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. connectjournals.com [connectjournals.com]

- 15. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Interpretation of Mass Spectra | IntechOpen [intechopen.com]

- 24. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 25. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 26. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde in Organic Synthesis

Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous blockbuster drugs and functional organic materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. The strategic introduction of fluorine atoms into these scaffolds can profoundly enhance molecular properties, such as metabolic stability, binding affinity, and lipophilicity.[3][4]

This guide details the synthesis and versatile applications of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde , a highly functionalized building block. This molecule is engineered with three key features for synthetic diversification:

-

A 3-phenyl-pyrazole core, providing a stable aromatic scaffold.

-

An N-(2-fluoroethyl) group , which introduces a fluorine moiety known to enhance pharmacokinetic properties in bioactive molecules.[3][5][6][7]

-

A C5-carbaldehyde group, a versatile functional handle for a wide array of subsequent chemical transformations, including C-C and C-N bond formation.[8][9]

While this specific molecule is not extensively documented, this guide provides robust, scientifically-grounded protocols for its synthesis and subsequent utilization, based on well-established reactivity principles of related heterocyclic aldehydes.

Proposed Synthesis of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

The synthesis is designed as a two-step sequence starting from commercially available materials. The workflow involves the initial formation of the pyrazole-carbaldehyde core followed by N-alkylation.

Sources

- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 2. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scite.ai [scite.ai]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde as a Versatile Synthetic Intermediate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs, including celecoxib (anti-inflammatory) and sildenafil (vasodilator).[1][2] Its metabolic stability and versatile geometry for interacting with biological targets make it an attractive starting point for drug discovery programs.[2][3] This guide focuses on a particularly valuable, functionalized derivative: 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde .

The strategic incorporation of specific functional groups onto this scaffold imparts distinct and advantageous properties:

-

The 3-Phenyl Group: This lipophilic moiety is a common feature in many bioactive pyrazoles, often serving as a crucial pharmacophoric element for receptor binding and π-stacking interactions.[4]

-